![molecular formula C20H18N6O2 B2800008 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 897622-68-3](/img/structure/B2800008.png)
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-membered ring of four nitrogen atoms and one carbon atom . They play a very important role in medicinal and pharmaceutical applications . Indoles, on the other hand, are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many pharmaceuticals .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have been directed towards synthesizing derivatives of N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide and investigating their structural properties. For instance, the synthesis of indole and tetrazole derivatives involves complex reactions aiming to explore the chemical properties and potential biological activities of these compounds. The detailed structural analysis through NMR, IR, and X-ray crystallography provides insights into the molecular configuration and the potential for further chemical modifications (Skladchikov, Suponitskii, & Gataullin, 2013).
Biological Activity
Several studies have focused on the biological evaluation of tetrazole and indole derivatives, identifying potential anticancer, antimicrobial, and anticonvulsant activities. These compounds have been tested against various cancer cell lines and bacteria to assess their efficacy and selectivity. For example, some tetrazole derivatives have shown selective cytotoxicity against cancer cells, indicating potential as anticancer agents. The process of synthesizing these compounds often involves the reaction of specific precursors under controlled conditions, followed by biological testing to determine their activity profiles (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Safety and Hazards
Future Directions
The development of new tetrazole and indole derivatives continues to be an active area of research in medicinal chemistry due to their wide range of biological activities . Future work could focus on optimizing the synthesis process and exploring the potential therapeutic applications of these compounds .
properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-12-7-8-14(9-13(12)2)26-18(23-24-25-26)11-22-20(28)19(27)16-10-21-17-6-4-3-5-15(16)17/h3-10,21H,11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCIISHZZNDRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
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